Damascenone
Overview
Description
Damascenone is a chemical compound belonging to the family of rose ketones, which also includes damascones and ionones. It is a significant component of various essential oils and is known for its potent aroma, contributing to the fragrance of roses even at very low concentrations . This compound is derived from the degradation of carotenoids and has been identified as a primary odorant in products like Kentucky bourbon .
Mechanism of Action
Damascenone, also known as beta-Damascenone, is a significant aroma compound found in a variety of essential oils. It belongs to a family of chemicals known as rose ketones, which also includes damascones and ionones .
Target of Action
This compound primarily targets the olfactory receptors, contributing significantly to the aroma of various substances, despite its very low concentration . It is a major contributor to the aroma of roses and is an important fragrance chemical used in perfumery .
Biochemical Pathways
The biosynthesis of β-damascenone begins with farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) reacting to produce geranylgeranyl pyrophosphate (GGPP). This is followed by a series of reactions involving various enzymes, leading to the formation of β-carotene. β-carotene then reacts with O2 and the enzyme β-carotene ring hydroxylase producing zeaxanthin. Zeaxanthin then reacts with O2, NADPH (H+), and reduced ferredoxin [iron-sulfur] cluster in the presence of the enzyme zeaxanthin epoxidase (ZE) to produce antheraxanthin which reacts in a similar fashion to produce violaxanthin. Violaxanthin then reacts with the enzyme neoxanthin synthase to form neoxanthin, the main precursor for β-damascenone .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions .
Result of Action
The primary result of this compound’s action is the generation of a specific aroma. It is a major contributor to the aroma of roses and is an important fragrance chemical used in perfumery . It has been identified as a primary odorant in Kentucky bourbon and contributes to the fruity aromas in Pinot noir wine .
Action Environment
The production of β-damascenone is largely affected by environmental abiotic factors, such as nutrient composition, pH, and fermentation temperature . Climate change, which affects global temperature and precipitation patterns, can also influence the intensity and frequency of extreme environmental events, potentially impacting the production and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Damascenone interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the degradation of damascones with in vitro model reactions applied to beta-ionone or other carotenoids metabolites, which lead to beta-Damascenone . The nature of these interactions is complex and involves various biochemical reactions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of damascenone typically involves the degradation of carotenoids. One common synthetic route starts with beta-ionone as the initial raw material. The process involves several steps, including oxidation and cyclization reactions, to form the this compound structure .
Industrial Production Methods: Industrial production of this compound often utilizes the same synthetic routes but on a larger scale. The process is optimized for yield and purity, involving controlled reaction conditions and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Damascenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Damascenone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of aroma and fragrance chemistry.
Biology: Research has explored its role in plant biology, particularly in the biosynthesis of carotenoids.
Medicine: this compound’s potential therapeutic properties are being investigated, including its antioxidant and anti-inflammatory effects.
Industry: It is widely used in the fragrance industry, particularly in the formulation of perfumes and scented products
Comparison with Similar Compounds
Damascones: These are closely related to damascenone and share similar aromatic properties.
Ionones: Another group of rose ketones, ionones also contribute to floral fragrances.
Uniqueness: this compound is unique due to its exceptionally low odor threshold, meaning it can be detected at very low concentrations. This makes it a highly valuable compound in the fragrance industry, where even small amounts can significantly enhance the aroma profile of a product .
Properties
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIARNZEYGURDG-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=C(C=CCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=C(C=CCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885242 | |
Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow to yellow liquid with a floral, fruity odour | |
Record name | Damascenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
274.00 to 276.00 °C. @ 760.00 mm Hg | |
Record name | beta-Damascenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 10 ml 95% alcohol (in ethanol) | |
Record name | Damascenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945-0.952 (20°) | |
Record name | Damascenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23726-93-4, 23696-85-7 | |
Record name | β-Damascenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23726-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Damascenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023696857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-beta-Damascenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-DAMASCENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66V25TBO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Damascenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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